molecular formula C11H18O4 B2746009 Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2230802-74-9

Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2746009
CAS No.: 2230802-74-9
M. Wt: 214.261
InChI Key: CXSFGFOMEGMXDH-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by its oxabicyclohexane core, which is a saturated bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, often using blue LED irradiation at 450 nm in the presence of an iridium-based photocatalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 . The reaction is carried out in solvents like dichloromethane or acetonitrile, with yields varying depending on the solvent used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the photochemical reactions and ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is primarily through its interaction with various molecular targets. The oxabicyclohexane core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic core. This gives it distinct chemical properties and reactivity compared to other bicyclic compounds.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSFGFOMEGMXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230802-74-9
Record name ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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